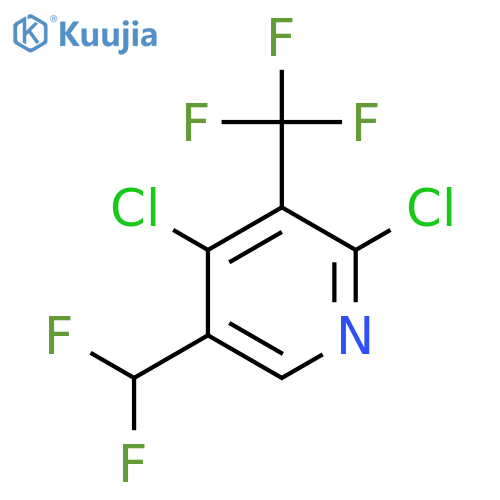Cas no 1806894-13-2 (2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine)

1806894-13-2 structure
商品名:2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine
CAS番号:1806894-13-2
MF:C7H2Cl2F5N
メガワット:265.995497226715
CID:4811600
2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H2Cl2F5N/c8-4-2(6(10)11)1-15-5(9)3(4)7(12,13)14/h1,6H
- InChIKey: WFHJVYGPNPCUGY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(F)F)=CN=C(C=1C(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 222
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.9
2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029073376-250mg |
2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine |
1806894-13-2 | 97% | 250mg |
$998.40 | 2022-03-31 | |
| Alichem | A029073376-1g |
2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine |
1806894-13-2 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
| Alichem | A029073376-500mg |
2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine |
1806894-13-2 | 97% | 500mg |
$1,630.00 | 2022-03-31 |
2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
5. Water
1806894-13-2 (2,4-Dichloro-5-(difluoromethyl)-3-(trifluoromethyl)pyridine) 関連製品
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
